Acenaphthylene-13C6

Description

Significance of Carbon-13 Enriched Compounds in Mechanistic and Quantitative Studies

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon with a natural abundance of approximately 1.1%. wikipedia.org Compounds that are artificially enriched with ¹³C are particularly significant in research for several reasons. The ¹³C nucleus possesses a non-zero spin quantum number, which makes it NMR-active. wikipedia.org This property allows for detailed structural elucidation and the investigation of enzyme-substrate complexes and reaction mechanisms. nih.gov High-resolution ¹³C-NMR can provide a clear picture of the structural and stereochemical aspects of enzyme action. nih.gov

In quantitative studies, ¹³C-labeled compounds serve as ideal internal standards for mass spectrometry. researchgate.net By adding a known amount of a ¹³C-enriched standard, such as Acenaphthylene-13C6, to a sample, the concentration of the naturally occurring (unlabeled) analyte can be determined with high precision and accuracy. numberanalytics.com This is because the labeled standard behaves identically to the analyte during sample preparation and analysis, correcting for any losses that may occur. nih.gov This technique is crucial for metabolic flux analysis, proteomics, and the quantification of metabolites in complex biological extracts. ontosight.ainumberanalytics.com

Position of this compound within the Polycyclic Aromatic Hydrocarbon Research Landscape

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. tpsgc-pwgsc.gc.ca They are formed from the incomplete combustion of organic materials and are widespread environmental pollutants, with some being identified as carcinogenic agents. tpsgc-pwgsc.gc.caatamanchemicals.comlabmix24.com Acenaphthylene (B141429) is a three-ring PAH found in coal tar. atamanchemicals.comwikipedia.org

Due to their environmental and toxicological significance, the accurate detection and quantification of PAHs are of utmost importance. This compound, with its six carbon atoms replaced by ¹³C isotopes, serves as a critical analytical standard in this field. isotope.comdspsystems.eu It is used in environmental monitoring to precisely measure the concentration of acenaphthylene in various environmental matrices such as water and soil. tpsgc-pwgsc.gc.caisotope.com The use of ¹³C-labeled PAH standards like this compound is preferred over other labeled forms, such as deuterated PAHs, because their mass spectra more closely match the unlabeled compounds, leading to more reliable identification and quantification. dspsystems.eu

Interactive Data Tables

Table 1: Properties of Acenaphthylene and this compound

| Property | Unlabeled Acenaphthylene | This compound |

| Molecular Formula | C₁₂H₈ | ¹³C₆C₆H₈ |

| Molar Mass | 152.19 g/mol | 158.15 g/mol |

| CAS Number | 208-96-8 | 189811-56-1 |

| Appearance | Yellow crystalline solid | Not specified |

| Solubility in Water | Insoluble | Not specified |

Data sourced from references wikipedia.orgisotope.comnih.gov

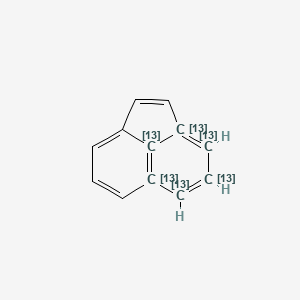

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-INDGIYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746905 | |

| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189811-56-1 | |

| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Methodological Advances in the Synthesis of Acenaphthylene 13c6

Strategies for Uniform Carbon-13 Isotopic Labeling

Achieving uniform ¹³C labeling in polycyclic aromatic hydrocarbons (PAHs) like acenaphthylene (B141429) is critical for applications such as stable isotope probing to identify microorganisms involved in PAH degradation. The primary strategy involves the de novo synthesis from simple, commercially available ¹³C-labeled starting materials. nih.gov A common and effective precursor for this purpose is uniformly ¹³C-labeled benzene (B151609) (U-¹³C-benzene). nih.gov

Synthetic schemes have been developed to construct a series of uniformly ¹³C-labeled PAHs, including both alternant and non-alternant systems, in significant yields. nih.gov These methods allow for the production of quantities ranging from milligrams to over 100 milligrams. nih.gov By strategically using a combination of ¹³C-labeled and natural abundance isotopomers as starting materials, it is also possible to synthesize PAHs that are partially ¹³C-labeled at specific sites. nih.gov This site-specific labeling is particularly valuable for detailed spectroscopic studies, as well as for investigating metabolic pathways and biosynthesis. nih.govnih.govresearchgate.net

The availability of these uniformly labeled compounds is essential for developing highly sensitive and specific isotope dilution mass spectrometric quantification protocols used in bioanalytical and environmental analyses. nih.gov

Chemo-Enzymatic and Multi-Step Synthetic Routes

The synthesis of complex molecules like Acenaphthylene-13C6 often benefits from a combination of traditional chemical methods and biocatalytic steps, a strategy known as chemo-enzymatic synthesis. This approach leverages the high selectivity of enzymes for specific transformations, which can be difficult to achieve with conventional chemical reagents alone. researchgate.netbeilstein-journals.org

Enzymes, such as dioxygenases, can be employed to introduce specific functional groups onto an aromatic ring with high regio- and stereoselectivity. researchgate.net These enzymatic transformations can be integrated into a multi-step synthesis to create key intermediates that are then elaborated into the final acenaphthylene core structure. beilstein-journals.org For instance, an enzymatic reaction might be used for the initial selective oxidation of a precursor molecule, followed by a series of chemical reactions to build the fused ring system. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages | Key Applications |

| Uniform Isotopic Labeling | High isotopic enrichment, suitable for tracer studies. nih.gov | Can be costly due to expensive starting materials. | Stable isotope probing, metabolic studies, environmental fate analysis. nih.govnih.gov |

| Chemo-Enzymatic Synthesis | High selectivity (regio- and enantio-), mild reaction conditions. researchgate.net | Enzyme stability and availability can be limiting factors. | Asymmetric synthesis, production of chiral intermediates. researchgate.net |

| Multi-Step Chemical Synthesis | High degree of control over molecular structure, applicable to a wide range of derivatives. acs.org | Can be lengthy and may result in lower overall yields. | Synthesis of complex and highly functionalized PAH derivatives. nih.gov |

| C-H Activation | Atom- and step-economical, allows for direct functionalization. researchgate.netnih.gov | May require expensive transition metal catalysts, regioselectivity can be a challenge. | Efficient construction of polycyclic systems, late-stage functionalization. researchgate.netnih.govacs.org |

| Electrochemical Synthesis | Avoids harsh chemical reagents, can be more sustainable. researchgate.netoup.com | Electrode passivation and substrate scope can be limitations. researchgate.net | Green chemistry approaches, synthesis of aryl oxygen and nitrogen compounds. researchgate.netoup.com |

Development of Novel Acenaphthylene Core Structures through Advanced Organic Reactions

Recent innovations in organic synthesis have provided powerful tools for constructing the acenaphthylene core with greater efficiency and structural diversity.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs). researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, making the synthetic process more atom- and step-economical. researchgate.netnih.gov

Palladium-catalyzed reactions have also proven effective. For instance, an alkene-relayed C-H alkylation using acenaphthylene as the relay has been developed, providing a straightforward route to dibenzo[j,l]fluoranthenes. nih.gov

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. researchgate.netoup.com These techniques use electricity to drive chemical reactions, often eliminating the need for harsh or toxic reagents. researchgate.net In the context of synthesizing precursors for acenaphthylene derivatives, electrochemical arylation reactions are particularly relevant. researchgate.netacs.org

The electrochemical formation of C-O bonds is a valuable method for creating functionalized aromatic compounds that can serve as building blocks. researchgate.netoup.com For example, the direct hydroxylation of aromatic compounds, while sometimes leading to overoxidation, can be controlled to produce aryl alcohols. acs.org More sophisticated electrochemical methods involve the intramolecular C-H amination to synthesize nitrogen-containing heterocyclic compounds, which can be precursors to aza-acenaphthylene derivatives. oup.com The use of mediators in indirect electrolysis can improve the efficiency and selectivity of these transformations. oup.com While direct electrochemical synthesis of the acenaphthylene core itself is less common, the electrosynthesis of key aryl oxygen and other functionalized intermediates is a significant enabling technology. researchgate.netoup.com

C-H Activation-Based Annulation Reactions

Isotopic Purity Assessment and Characterization Methodologies in Synthesis

Ensuring the high isotopic purity of this compound is paramount for its intended applications. researchgate.net A variety of analytical techniques are employed to confirm both the chemical structure and the level of ¹³C enrichment.

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for determining isotopic purity. researchgate.netresearcher.life This technique can accurately distinguish between molecules with different numbers of ¹³C atoms due to the slight mass difference. almacgroup.com By analyzing the isotopic distribution pattern and correcting for the natural abundance of isotopes, the precise isotopic enrichment can be calculated. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. ¹³C-NMR spectroscopy provides direct evidence of the presence and position of the ¹³C labels within the molecule. nih.govresearchgate.net The chemical shifts and coupling constants in the ¹³C-NMR spectrum offer detailed structural information and confirm the successful incorporation of the isotope at the desired locations. researchgate.netnih.govresearchgate.net For complex mixtures, coupling NMR with isotopic labeling allows for the tracking of specific compounds and their transformation products. nih.govasm.org

Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used to separate the final product from any impurities or starting materials. mdpi.com When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide a comprehensive analysis of the sample's purity and composition. researchgate.netalmacgroup.com

Iii. Sophisticated Analytical Applications of Acenaphthylene 13c6

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. isotope.com The method involves adding a known amount of an isotopically labeled standard, such as Acenaphthylene-13C6, to a sample before any extraction or cleanup procedures. isotope.com Because the labeled standard is chemically identical to the native analyte, it behaves similarly throughout the entire analytical process, from extraction and cleanup to chromatographic separation and mass spectrometric detection. gatech.eduiteh.ai This co-behavior allows it to effectively compensate for variations and inefficiencies at every step, leading to highly reliable results.

The development of this compound as an internal standard is part of a broader effort to create robust ¹³C-labeled PAH standards for accurate quantification. chromservis.eu The validation of these standards is crucial and involves rigorous testing to confirm their chemical purity and isotopic enrichment. For instance, in a study developing a method for analyzing 23 PAHs in smokeless tobacco, a mixture of ¹³C-labeled internal standards, including ¹³C₆-Acenaphthylene, was used. nih.gov The method's validation demonstrated high recovery rates for the stable isotope-labeled internal standards, averaging 87%, and coefficients of variation under 10% for most PAHs, confirming the reliability of the internal standards for quantification. nih.gov

In another study focused on food analysis, calibration solutions were prepared with ¹³C-labeled internal standards at a concentration of 25 pg/µL, against which the native PAHs were quantified. gcms.cz The excellent linearity shown in calibration curves, constructed using this isotope dilution approach, underscores the validity of using these labeled compounds for precise quantification across a range of concentrations. gcms.cz Similarly, research on cigarette smoke analysis utilized a solution of 16 ¹³C-labeled PAHs, including this compound, to create calibration curves and quantify target analytes. nih.gov The consistent and stable recovery of these standards, particularly in high-resolution mass spectrometry systems, further validates their use in complex matrices. nih.gov

| Study Focus | Matrix | Internal Standard(s) | Key Validation Finding | Reference |

|---|---|---|---|---|

| PAH Analysis | Smokeless Tobacco | ¹³C₆-Acenaphthylene & others | Average recovery of 87% for internal standards. | nih.gov |

| PAH Quantification | Food | ¹³C-labeled compounds | Excellent linearity in calibration curves (0-2000 pg/µL). | gcms.cz |

| PAH Determination | Cigarette Smoke | ¹³C-labeled PAHs | Stable and consistent recoveries, especially with GC-HRMS. | nih.gov |

A significant challenge in analytical chemistry is the "matrix effect," where components of a complex sample other than the analyte of interest interfere with the analytical signal, causing either suppression or enhancement. chromatographyonline.com This can lead to inaccurate quantification. This compound is instrumental in overcoming this issue. Because it shares nearly identical physicochemical properties with native acenaphthylene (B141429), it experiences the same matrix effects. gatech.edu By measuring the ratio of the native analyte to the labeled standard, these effects are effectively canceled out, leading to more accurate results. researchgate.net

Furthermore, analyte loss during sample preparation—which can involve multiple steps like extraction, concentration, and cleanup—is a common source of error. researchgate.net Since the ¹³C-labeled internal standard is added at the beginning of the process, any loss of the native analyte is mirrored by a proportional loss of the standard. isotope.comgatech.edu This allows for the correction of recovery, ensuring that the final calculated concentration accurately reflects the amount originally present in the sample. isotope.comresearchgate.net Studies have confirmed that concentrations of PAHs obtained using ¹³C-labeled internal standards are reliable even after extensive clean-up steps. researchgate.net For example, in the analysis of airborne particles, the use of ¹³C-labeled PAH internal standards corrected for analyte loss during sample preparation, with recoveries ranging from 86% to 115%. researchgate.net

For years, deuterated (deuterium-labeled) compounds were the standard for isotope dilution analysis of PAHs. chromservis.eudspsystems.eu However, a significant drawback of these standards is the potential for "back-exchange," where deuterium (B1214612) atoms on the molecule are replaced by protons from the sample matrix or solvents, particularly under harsh extraction conditions or in acidic matrices. chromservis.eudspsystems.eu This exchange compromises the integrity of the internal standard, leading to inaccurate quantification. isotope.com

This compound and other ¹³C-labeled PAHs offer a superior alternative because the carbon-13 isotopes are integral to the molecular backbone and are not susceptible to exchange. isotope.comchromservis.eudspsystems.eu This stability ensures that the isotopic label remains intact throughout the analytical process, providing a more reliable and accurate standard for precise quantitation. chromservis.eudspsystems.eu The mass spectra of ¹³C-labeled PAHs also more closely match their native counterparts compared to deuterated standards, whose fragmentation patterns can differ, further solidifying the case for their use in high-accuracy analyses. dspsystems.eu Studies comparing ¹³C- and deuterium-labeled PAHs have shown that determinations using deuterated standards can result in significantly lower calculated concentrations due to behavioral differences during sample preparation. researchgate.net

Mitigation of Matrix Effects and Analyte Loss in Complex Samples

High-Resolution Mass Spectrometry (HRMS) in Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a powerful technology capable of measuring the mass of ions with extremely high accuracy, enabling the differentiation of molecules with very similar masses. nih.gov This capability is essential in metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. animbiosci.org Untargeted metabolomics, in particular, aims to detect and identify as many metabolites as possible in a biological sample to gain a comprehensive understanding of its metabolic state. nih.govanimbiosci.org

In the context of metabolomics, stable isotope labeling is a key technique for confidently identifying and tracking metabolites. Stable Isotope-Assisted Metabolomics (SIAM) workflows use compounds labeled with stable isotopes, such as ¹³C, as tracers to follow their transformation through metabolic pathways. nih.govresearchgate.net While this compound is primarily an environmental analysis tool, the principles of its use are directly applicable to SIAM. In a typical SIAM study, a ¹³C-labeled substrate (like ¹³C₆-glucose) is introduced into a biological system. isotope.comisotope.com The labeled carbon atoms are incorporated into various downstream metabolites.

By using HRMS to analyze the sample, researchers can detect pairs of signals corresponding to the unlabeled (native) and the ¹³C-labeled versions of each metabolite. nih.gov This "isotope pattern recognition" allows for the confident identification of true metabolites from background noise or contaminants and helps elucidate metabolic pathways. researchgate.net For instance, a SIAM workflow was applied to PAH-contaminated soil by spiking it with uniformly ¹³C-labeled PAHs (such as fluoranthene, pyrene, or benzo[a]anthracene) to trace their metabolic breakdown products. researchgate.net This approach, combining stable isotope labeling with HRMS, enabled the automated and unbiased detection of tracer-derived metabolites, demonstrating the power of SIAM in mapping metabolic transformations even in highly complex environmental matrices. researchgate.net

Advanced Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas chromatography combined with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like PAHs. mdpi.com The use of this compound as an internal standard is integral to many advanced GC/MS methods, enhancing their quantitative accuracy and reliability. These techniques are applied to a wide variety of complex samples, from environmental matrices like air, water, and soil to food and biological tissues. isotope.comresearchgate.netnih.gov

Advanced GC/MS methods often employ high-resolution or tandem mass spectrometry (MS/MS) for improved sensitivity and selectivity. nih.govjeol.comresearchgate.net For example, GC-HRMS provides highly accurate mass measurements, which helps to eliminate interferences from complex matrices and provides lower detection limits, reaching into the parts-per-trillion (ppt) range in tissues and parts-per-quadrillion (ppq) in water. isotope.comresearchgate.net GC-MS/MS techniques, such as those using a triple quadrupole mass spectrometer, offer exceptional selectivity by monitoring specific fragmentation transitions for each analyte, which is crucial for distinguishing PAHs from interfering compounds in the sample matrix. gcms.czjeol.com

In a study analyzing 43 PAHs in air particulate matter, GC/HRMS at 10,000 resolution was used with sixteen ¹³C-labeled PAHs as internal standards, achieving detection limits between 41 and 332 pg/sample. researchgate.net Another method for analyzing PAHs in food utilized a GC-triple quadrupole MS (GC-TQ) system with ¹³C-labeled compounds for isotope dilution, enabling quantification at levels 20 to 30 times lower than regulatory limits. gcms.cz The development of specialized GC columns, such as those with high phenyl content, further enhances the separation of isomeric PAHs that are otherwise difficult to resolve. labrulez.com The combination of these advanced separation and detection technologies with stable isotope standards like this compound ensures the highest quality data for PAH analysis.

| Technique | Matrix | Key Advantage | Achieved Detection Limit | Reference |

|---|---|---|---|---|

| GC-HRMS | River Water | High sensitivity and accuracy, overcomes deuterium exchange issues. | <1 ng/L | isotope.com |

| GC-HRMS | Air Particulate Matter | High resolution (10,000) for selectivity. | 41–332 pg/sample | researchgate.net |

| GC-MS/MS (Triple Quadrupole) | Food | High sensitivity and specificity from SRM acquisition. | Quantification 20-30x below regulatory limits. | gcms.cz |

| GC-MS/MS | Daily Foods | High recovery (71-110%) and precision. | LODs in the µg/kg range. | nih.gov |

| GC-HRMS | Cigarette Smoke | Highest sensitivity and data quality for low-level analytes. | 5 to 15-fold lower than GC-MS/MS. | researchgate.net |

Optimization of Chromatographic Separation for Labeled Isomers

The effective separation of this compound from other structurally similar compounds is paramount for its successful application. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are tailored to achieve this separation.

In gas chromatography, the choice of the column is critical. For instance, a study demonstrated excellent separation of various PAHs, including labeled and unlabeled acenaphthylene, using specific GC columns. scispace.com The optimization of the temperature program is also crucial. A typical method might involve an initial oven temperature of 110°C, held for a few minutes, followed by a ramped increase in temperature to around 210°C. unive.it This controlled temperature gradient ensures that compounds with different boiling points and affinities for the stationary phase elute at distinct times, enabling their individual detection and quantification.

In reversed-phase HPLC, the separation of PAHs is achieved using a nonpolar stationary phase and a polar mobile phase. nih.gov A specific sample cleanup step, often employing a silica (B1680970) gel column, is frequently used before HPLC analysis to remove interfering substances from the sample matrix. nih.gov The use of fluorescence detection in conjunction with HPLC provides high sensitivity and specificity for PAHs. nih.gov

Below is a table summarizing typical chromatographic conditions for the separation of PAHs, including this compound.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column Type | PAH-selective GC columns epa.gov | Reversed-phase C18 or Phenyl columns lcms.cz |

| Initial Temperature | ~110°C unive.it | Ambient |

| Temperature Program | Ramped increase to higher temperatures (e.g., 210°C) unive.it | Isocratic or gradient elution |

| Mobile Phase | - | Acetonitrile/Water or Methanol/Water mixtures nih.gov |

| Detector | Mass Spectrometer (MS) | Fluorescence Detector (FLD), Mass Spectrometer (MS) nih.govsciex.com |

| Sample Preparation | Extraction and cleanup | Solid-phase extraction (SPE) and cleanup nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the analysis of PAHs. sciex.com This method offers high selectivity and sensitivity, making it ideal for detecting trace levels of these compounds in complex environmental and biological samples. mac-mod.com The development of an LC-MS/MS method involves the careful optimization of several parameters to ensure reliable and accurate results.

This compound is instrumental in these methods as an internal standard. By adding a known amount of the labeled compound to a sample, any loss of the target analyte during sample preparation and analysis can be corrected for, leading to more accurate quantification.

Key aspects of LC-MS/MS method development include the selection of the appropriate ionization source and the optimization of MS/MS parameters. Electrospray ionization (ESI) is a commonly used ionization technique for PAHs. lcms.cz The optimization of MS/MS parameters involves selecting the precursor ion (the molecular ion of the analyte) and fragmenting it to produce specific product ions. The transition from the precursor ion to the product ions is monitored, providing a high degree of selectivity.

The following table outlines key parameters in an LC-MS/MS method for PAH analysis.

| Parameter | Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode lcms.czusgs.gov | To generate charged ions from the analyte molecules |

| Capillary Voltage | ~2.0 kV lcms.cz | To facilitate the ionization process |

| Source Temperature | ~150 °C lcms.cz | To aid in desolvation of the eluent |

| Desolvation Temperature | ~650 °C lcms.cz | To remove solvent from the ions before they enter the mass analyzer |

| Collision Gas | Argon | To induce fragmentation of the precursor ions in the collision cell |

| Detection Mode | Multiple Reaction Monitoring (MRM) sciex.com | To selectively monitor specific precursor-to-product ion transitions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. scielo.br In the context of this compound, ¹³C NMR is particularly valuable for confirming the positions of the isotopic labels within the molecule. ceitec.cz This confirmation is crucial for ensuring the quality and reliability of the labeled standard.

The process of structural elucidation using NMR involves analyzing the chemical shifts, coupling constants, and signal intensities in the spectrum. ceitec.cz For complex molecules, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to establish connectivity between different atoms in the molecule. scielo.br

A significant application of ¹³C-labeled compounds like this compound is in metabolic studies to trace the flow of carbon atoms through biological pathways. researchgate.net By introducing a ¹³C-labeled substrate into a biological system, such as a cell culture, researchers can follow the incorporation of the ¹³C atoms into various metabolites over time. biorxiv.orgnih.gov

This is achieved by acquiring ¹³C NMR spectra at different time points. biorxiv.org The appearance of ¹³C signals in different metabolic intermediates provides direct evidence of the metabolic pathways involved. nih.gov This technique has been used to study the biodegradation of PAHs, where the transformation of the labeled compound can be monitored, and the resulting metabolites identified. researchgate.net The sensitivity of modern NMR spectrometers, including the use of cryoprobes, has significantly enhanced the ability to detect low concentrations of ¹³C-labeled metabolites. ceitec.cz

The use of ¹³C NMR in metabolic tracing offers a non-invasive way to study cellular processes in real-time. biorxiv.org It provides unique insights into the dynamics of metabolic networks and how they respond to various stimuli or environmental conditions.

Iv. Research on Environmental Fate and Biogeochemical Cycling Utilizing Acenaphthylene 13c6

Tracing Polycyclic Aromatic Hydrocarbon (PAH) Transport and Distribution

The deliberate introduction of Acenaphthylene-13C6 into environmental systems enables researchers to follow the movement and partitioning of PAHs. For instance, it can be used to quantify how these compounds move between the gas and particle phases in the atmosphere or how they are distributed in soil and sediment layers. epa.govcore.ac.uk This information is vital for creating accurate models that predict the environmental fate and potential exposure risks associated with PAH pollution.

Elucidation of Biodegradation Pathways and Kinetics

Understanding how microorganisms break down PAHs is key to developing effective bioremediation strategies for contaminated sites. aloki.hu this compound plays a pivotal role in these investigations.

Researchers have identified various bacteria and fungi capable of degrading acenaphthylene (B141429). frontiersin.orgnih.govnih.gov Studies have shown that bacterial genera such as Pseudomonas and fungal species like Pleurotus ostreatus can metabolize this PAH. nih.govnih.gov By introducing this compound into cultures of these microbial consortia, scientists can track the uptake and breakdown of the compound, providing insights into the efficiency and mechanisms of degradation. aloki.hu For example, some studies have demonstrated significant degradation of acenaphthylene by fungal species within a matter of days. nih.gov

The process of biodegradation involves a series of chemical transformations, resulting in various intermediate metabolites before the compound is fully broken down. researchgate.net Identifying these intermediates is crucial for understanding the complete degradation pathway. The use of this compound, in conjunction with analytical techniques like mass spectrometry, allows for the unambiguous identification of these ¹³C-labeled metabolites. lifetechindia.comresearchgate.net This helps to distinguish the breakdown products of the target compound from the complex mixture of other organic molecules present in an environmental sample. nih.gov

Stable Isotope Probing (SIP) is a powerful technique that links the metabolic function of microorganisms to their identity within a complex community. uth.grresearchgate.netresearchgate.net In a typical SIP experiment, an environmental sample is exposed to a ¹³C-labeled substrate, such as this compound. uth.gr Microorganisms that actively consume the labeled compound will incorporate the ¹³C into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). uth.grnau.edu By separating these "heavy," ¹³C-enriched biomarkers from the "light," unlabeled ones, researchers can identify the specific microbes responsible for the degradation of the pollutant. researchgate.netnih.gov This cultivation-independent method provides direct evidence of which organisms are performing a specific function in their natural environment. researchgate.net

Identification of Intermediate Metabolites using Isotopic Tracers

Atmospheric Chemistry and Degradation Studies

PAHs present in the atmosphere can undergo chemical reactions that alter their structure and toxicity. researchgate.netepa.ie this compound is also utilized in laboratory studies to investigate these atmospheric transformation processes.

In the troposphere, acenaphthylene and other gas-phase PAHs react with oxidants like the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). researchgate.netnih.gov These reactions are a primary degradation pathway in the atmosphere. scirp.org Laboratory experiments using relative rate methods have determined the rate constants for these reactions. nih.govscilit.com For instance, the rate constant for the reaction of acenaphthylene with the OH radical has been measured, allowing for the estimation of its atmospheric lifetime. nih.gov Such kinetic data are essential for atmospheric models that predict air quality and the long-range transport of pollutants. researchgate.netcopernicus.org

Heterogeneous Phototransformation Mechanisms on Particulate Matter

The atmospheric fate of acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) produced during incomplete combustion, is significantly influenced by its association with particulate matter (PM). epa.iersc.org this compound is a crucial tool in these investigations, serving as an isotopically labeled internal standard to trace and quantify the transformation of its unlabeled counterpart under simulated environmental conditions. The compound's structure, featuring a reactive vinylic bridge, makes it particularly susceptible to photolytic oxidation compared to fully aromatic PAHs. nih.gov Consequently, acenaphthylene is often observed to be depleted in aged atmospheric aerosol samples. nih.gov

Research into the heterogeneous phototransformation of acenaphthylene on particle surfaces reveals complex mechanisms dependent on both the nature of the particulate matter and the presence of atmospheric oxidants. rsc.orgucanr.edu The substrate on which acenaphthylene is adsorbed plays a critical role in its photolytic stability. ucanr.edutandfonline.com Studies have shown that carbonaceous materials like soot, a common component of atmospheric PM, can protect adsorbed PAHs from rapid degradation compared to more inert surfaces like silica (B1680970) gel or alumina. ucanr.edunih.gov However, even on soot, acenaphthylene exhibits significant photodegradation under simulated sunlight. ucanr.edunih.gov

The degradation process on soot particles has been observed to follow a distinct two-phase disappearance pattern. ucanr.edunih.govnih.gov An initial, rapid loss phase is followed by a much slower, secondary phase. ucanr.edunih.gov The first phase, which occurs within the first few hours of illumination, is 5 to 40 times faster than the second. nih.govnih.gov This behavior is attributed to the initial degradation of the more exposed molecules on the particle surface, while the subsequent, slower rate is limited by the diffusion of molecules from deeper within the soot particle matrix to the surface. ucanr.edu

The transformation is not solely driven by direct photolysis but is significantly mediated by reactions with atmospheric oxidants. rsc.org Key oxidants involved in the atmospheric degradation of particle-bound acenaphthylene include the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). epa.iersc.org The reaction with OH radicals is a dominant degradation pathway in the atmosphere. epa.ieucc.ie Studies focusing on OH-initiated oxidation show that the reaction proceeds primarily through OH addition to the unsaturated cyclopenta-fused ring. researchgate.net

Ozonolysis is another important transformation pathway for acenaphthylene adsorbed on particles. rsc.orgresearchgate.net The reaction with ozone leads to the formation of a secondary ozonide, which subsequently breaks down into several smaller products. rsc.org The products of these heterogeneous reactions are varied and contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and human health. epa.ie

Detailed product studies have identified several key transformation products resulting from the heterogeneous phototransformation of acenaphthylene.

Key Findings on Heterogeneous Phototransformation of Acenaphthylene

| Research Focus | Key Findings | Identified Transformation Products | Citations |

| Photodegradation on Soot | Exhibits a two-phase disappearance under simulated sunlight; a rapid initial phase (first 3 hours) is followed by a much slower degradation phase. | Not specified in detail, focuses on disappearance rates. | ucanr.edunih.govnih.gov |

| Ozone-Mediated Transformation | Reaction with O₃ is a significant degradation pathway for particle-adsorbed acenaphthylene. Products are formed from the breakdown of a secondary ozonide. | 1-naphthaldehyde, oxaacenaphthylen-2-one, 2-hydroxy-1-naphthaldehyde, 1,8-naphthalic anhydride, two dialdehyde (B1249045) isomers (MW 184). | rsc.org |

| OH Radical-Initiated Oxidation | OH addition to the unsaturated cyclopenta-fused ring is the favored reaction pathway. This leads to the formation of ring-retaining species and contributes significantly to SOA formation. | Acenaphthenone, Acenaphthenequinone. | researchgate.net |

| General Atmospheric Fate | The reactive vinylic bridge makes acenaphthylene highly susceptible to photolytic oxidation, leading to its rapid disappearance from atmospheric PAH mixtures. | Not specified in detail, focuses on reactivity. | nih.gov |

V. Mechanistic Organic Chemistry and Reaction Pathway Investigations with Acenaphthylene 13c6

Studies on Ring-Formation and Expansion Mechanisms

The stable isotope labeling in Acenaphthylene-13C6 is instrumental in elucidating complex molecular rearrangements, such as those involving ring-contraction and expansion. High-temperature conditions, in particular, can induce fascinating transformations in polycyclic aromatic hydrocarbons (PAHs).

Detailed research findings from flash vacuum thermolysis (FVT) experiments on 13C-labeled acenaphthylene (B141429) have provided compelling evidence for a ring-contraction/ring-expansion process. iupac.org Under high-temperature FVT conditions, acenaphthylene has been shown to interconvert between isomers. The use of a labeled variant is crucial, as, without it, the rearrangement (an automerization) would be undetectable. iupac.org The mechanism is believed to proceed through a series of 1,2-hydrogen and 1,2-carbon shifts, leading to transient intermediates. For instance, the thermolysis of acenaphthylene has been studied to understand its potential rearrangement into isomers like cyclopenta[bc]acenaphthylene. iupac.org The presence and distribution of the 13C label in the resulting products allow for the definitive mapping of the carbon atom scrambling, confirming the proposed mechanistic steps.

Table 1: Experimental Conditions for Mechanistic Studies of Acenaphthylene Rearrangement

| Parameter | Condition | Purpose | Finding |

|---|---|---|---|

| Technique | Flash Vacuum Thermolysis (FVT) | To study high-temperature unimolecular reactions. | Induces rearrangement of the carbon skeleton. |

| Temperature Range | 700-1100 °C | To provide sufficient energy for bond cleavage and formation. | Efficient interconversion of isomers observed at higher temperatures. iupac.org |

| Substrate | This compound | To trace the movement of specific carbon atoms during the reaction. | Confirmed the occurrence of a ring-contraction/ring-expansion process. iupac.org |

| Analysis | Spectroscopic analysis of pyrolysates | To identify the structure and isotopic distribution of products. | Provides evidence for specific mechanistic pathways like 1,2-H and 1,2-C shifts. iupac.org |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for modern mechanistic investigations. When combined with experimental data from isotopic labeling studies, these approaches provide a comprehensive understanding of reaction dynamics at the molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and compute the energetics of reaction pathways. coe.edu For the study of acenaphthylene rearrangements, DFT calculations are employed to model the potential mechanisms, such as the ring-contraction/ring-expansion pathway. iupac.orgresearchgate.net

Researchers can compute the energies of reactants, products, and, crucially, the high-energy transition states that connect them. By comparing the calculated energy barriers for different possible routes, the most energetically favorable pathway can be identified. rsc.org The results from DFT calculations can predict the distribution of 13C labels in the final products, which can then be directly compared with the experimental results from studies using this compound to validate the proposed mechanism.

A potential energy surface (PES) is a conceptual and mathematical map that represents the energy of a molecule or a system of molecules as a function of its geometry. huntresearchgroup.org.uk For a chemical reaction, the PES illustrates the energy landscape that the reactants traverse to become products, passing through various intermediates and transition states. rsc.orgarxiv.org

In the context of this compound, computational chemists map the PES for the ring-contraction/expansion rearrangement. This involves systematically calculating the energy at numerous points along the reaction coordinate, identifying the low-energy valleys corresponding to stable intermediates and the high-energy mountain passes corresponding to transition states. huntresearchgroup.org.uk The structure at the highest point of the lowest energy path between a reactant and product is the transition state. Mapping the PES provides a detailed visual and energetic picture of the entire reaction, revealing the stability of transient species and the height of energy barriers that control the reaction rate. nih.gov

Kinetic modeling aims to mathematically describe the rates of chemical reactions. earthwormexpress.com By applying principles like Transition State Theory to the data obtained from PES calculations, theoretical rate constants for each elementary step in a reaction mechanism can be determined. mathematicsgroup.com

Table 2: Representative Kinetic Parameters from a Theoretical Model

| Reaction Step | Description | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 1000 K (s⁻¹) |

|---|---|---|---|---|

| Step 1 | Initial 1,2-H shift | 250 | 1.0 x 10¹³ | 1.2 x 10² |

| Step 2 | Ring contraction via 1,2-C shift | 180 | 5.0 x 10¹² | 2.5 x 10⁴ |

| Step 3 | Ring expansion to isomer | 200 | 8.0 x 10¹² | 9.8 x 10³ |

Note: The values in this table are hypothetical and for illustrative purposes to show how kinetic data for a multi-step reaction mechanism would be presented.

Vi. Acenaphthylene 13c6 in Specialized Research Applications and Quality Assurance

Role in Interlaboratory Comparison Studies and Method Harmonization

Interlaboratory comparison studies, also known as proficiency tests (PT), are critical for ensuring that different laboratories can produce comparable and reliable results. In these studies, a homogenous sample is sent to multiple labs, and their results are compared against a reference value. Acenaphthylene-13C6 and other 13C-labeled polycyclic aromatic hydrocarbons (PAHs) play a crucial role in this process. By providing a stable and accurate internal standard, they help to minimize variability between labs that can arise from differences in extraction efficiency and analytical instrumentation. mdpi.com

The European Union Reference Laboratory (EURL) for PAHs, for example, organizes such proficiency tests for National Reference Laboratories (NRLs) and official food control laboratories to ensure the harmonized and accurate analysis of regulated PAHs in food matrices like bivalve molluscs. europa.eu These studies often involve the use of isotopically labeled standards to verify instrument calibration and ensure the quality of the analytical data reported by participating laboratories. europa.eu

Similarly, large-scale studies comparing different environmental sampling methods, such as the use of polyethylene (B3416737) (PE) and polydimethylsiloxane (B3030410) (PDMS) samplers for measuring hydrophobic organic compounds in sediment, rely on 13C-labeled PAHs. nih.gov In one such study, 13C-labeled compounds, including those for various PAHs, were used as performance reference compounds (PRCs) to gauge the equilibrium of the samplers with the surrounding environment. nih.gov The low variability observed in the initial concentrations of these PRCs across different labs underscored their suitability for standardizing and comparing diverse analytical methods. nih.gov The need for harmonized, fit-for-purpose analytical methods is especially pronounced in regulated areas, such as the analysis of harmful constituents in tobacco smoke, where stable isotope dilution methods are essential for achieving the required low quantification limits. nih.gov

Application in Standards Development for Environmental and Forensic Research

The development of reliable analytical standards is the bedrock of quality assurance in both environmental and forensic science. This compound is integral to the creation of these standards, which are used to calibrate instruments, validate methods, and ensure the traceability of measurements.

In environmental research, 13C-labeled PAHs are used to create Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs). nist.govatamanchemicals.com These materials, which have certified concentrations of specific analytes, are used by labs to validate their analytical methods. For instance, the National Institute of Standards and Technology (NIST) developed SRM 3673 (Organic Contaminants in Non-Smokers' Urine), which uses 13C-labeled standards for the accurate quantification of hydroxylated PAH metabolites, providing a benchmark for human exposure studies. nist.gov The use of isotope dilution high-resolution mass spectrometry (ID-HRMS) with 13C-labeled internal standards like this compound allows for extremely low detection limits, reaching parts-per-quadrillion (ppq) levels in water, which is crucial for monitoring environmental quality. isotope.com These standards are essential for assessing PAH levels in various environmental media, including sediment, water, and air, to protect aquatic life and human health. mdpi.comccme.ca

In the forensic field, PAHs are analyzed to identify the source of environmental contamination or in fire debris analysis. The unique profile of PAHs can act as a chemical fingerprint for different sources, such as petroleum products or combustion from specific materials. bg.ac.rs this compound and other labeled PAHs are critical for the accurate quantification required in these investigations, where precise measurements can be the key to linking a pollution source to a specific event or entity. dspsystems.eu The development of standards containing these compounds supports the establishment of robust and reliable forensic methods. bg.ac.rs

| Application Area | Specific Use | Significance | Reference |

|---|---|---|---|

| Environmental Monitoring | Internal standard for quantifying PAHs in water, soil, and air | Enables ultra-low detection limits and corrects for analytical variability | isotope.com |

| Food Safety | Used in proficiency testing for PAH analysis in food (e.g., mussels) | Ensures harmonized and accurate results across regulatory labs | europa.eu |

| Human Biomonitoring | Component in Standard Reference Materials (SRMs) for urine analysis | Provides a benchmark for assessing human exposure to PAHs | nist.gov |

| Forensic Science | Standard for source identification of environmental contaminants | Allows for precise quantification needed for chemical fingerprinting | bg.ac.rs |

Future Research Directions for Carbon-13 Labeled PAHs

The utility of carbon-13 labeled PAHs, including this compound, is expanding into new and innovative areas of research. Future work is expected to focus on several key themes:

Q & A

Q. What frameworks ensure reproducibility when synthesizing Acenaphthylene-¹³C₆ across different laboratories?

- Methodological Answer : Adopt the International Council for Harmonisation (ICH) Q2 guidelines for analytical method validation. Share detailed protocols via platforms like protocols.io , including step-by-step synthesis, purification (e.g., column chromatography conditions), and characterization data (NMR/HRMS spectra) .

Data Analysis and Contradiction Resolution

Q. How can conflicting results in isotopic enrichment ratios be analyzed?

Q. What strategies reconcile discrepancies between experimental and computational isotopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.